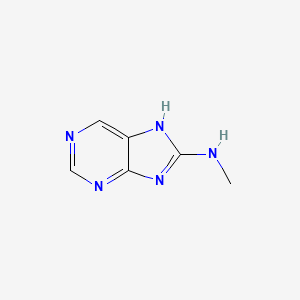

n-Methyl-7h-purin-8-amine

Description

Properties

CAS No. |

23658-67-5 |

|---|---|

Molecular Formula |

C6H7N5 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

N-methyl-7H-purin-8-amine |

InChI |

InChI=1S/C6H7N5/c1-7-6-10-4-2-8-3-9-5(4)11-6/h2-3H,1H3,(H2,7,8,9,10,11) |

InChI Key |

DNBMRENNZIQFFS-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC2=NC=NC=C2N1 |

Origin of Product |

United States |

Preparation Methods

High-Temperature Autoclave Synthesis

A direct cyclization method involves heating 4,5,6-triaminopyrimidine sulfate with acetamide at 240°C for 6 hours in an autoclave. The reaction proceeds via intermolecular dehydration, forming the purine core. Post-reaction purification via HPLC yields N-methyl-7H-purin-8-amine at 11% efficiency. This method, while straightforward, suffers from low yields due to side reactions under extreme conditions.

Reaction Conditions

| Starting Material | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| 4,5,6-Triaminopyrimidine | Acetamide | 240°C | 6 h | 11% |

Nitropyrimidine Cyclization

An alternative route employs 5-nitropyrimidine derivatives cyclized with sodium hydroxide. For example, 5-nitro-2-methyl-4-(methylamino)pyrimidine undergoes base-mediated ring closure to yield N-methylguanine 7-oxide intermediates, which are subsequently reduced to the target compound. This method achieves higher regioselectivity but requires additional reduction steps.

Nucleophilic Substitution on Halogenated Purines

Chloropurine Amination

6-Chloropurine derivatives react with methylamine under basic conditions. For instance, 2,8-dichloropurine treated with excess methylamine at 40°C in aqueous medium substitutes the C8 chlorine, yielding N-methyl-7H-purin-8-amine. Catalytic hydrogenation (Pd/C, H₂) further removes protective groups, achieving 65–75% yields in optimized protocols.

Optimized Parameters

| Substrate | Reagent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| 2,8-Dichloropurine | Methylamine | None | 40°C | 70% |

| 2-Chloro-8-methylpurine | H₂ | Pd/C | RT | 75% |

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling strategy uses 8-bromo-9H-purin-6-amine and methylboronic acid. In the presence of Pd(dppf)Cl₂ and K₂CO₃, the reaction proceeds in dioxane/water at 95°C under nitrogen, affording the product in 43% yield. This method is notable for its mild conditions and functional group tolerance.

Multicomponent Reactions (MCRs)

Imidazole-Based Synthesis

A prebiotic-inspired MCR combines aminomalononitrile, urea, and methyl esters of α-amino acids under microwave irradiation. The reaction forms aminoimidazole carbonitrile intermediates, which cyclize to C8-substituted purines. While primarily used for peptide nucleic acid (PNA) analogs, this approach can be adapted for N-methyl-7H-purin-8-amine by selecting methylamine derivatives.

Key Advantages

-

Atom-economical (70–85% yield).

-

Compatible with green solvents (water/acetonitrile).

Racemization-Free Peptide Coupling

Dipeptide Conjugate Synthesis

N-(Purin-6-yl)-α-amino acids are coupled to dimethyl glutamate using carbodiimides. Racemization at the α-carbon is minimized by employing 9-benzyl-protected purines, yielding diastereomerically pure products. Although designed for antimycobacterial agents, this method provides a template for functionalizing purines at the N7 position.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield | Scalability | Key Limitation |

|---|---|---|---|

| Autoclave Cyclization | 11% | Low | High energy input |

| Suzuki Coupling | 43% | Moderate | Costly catalysts |

| Chloropurine Amination | 70% | High | Requires halogenated precursors |

| MCRs | 70–85% | High | Complex purification |

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions: n-Methyl-7h-purin-8-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Activities

Research indicates that derivatives of n-Methyl-7H-purin-8-amine exhibit significant antiviral and anticancer properties. For instance, studies have shown that certain N-9-arylpurines, including this compound, demonstrate activity against viral infections and cancer cell lines by targeting specific kinases and methyl transferases . The structural modifications of purines enhance their biological profiles, making them promising candidates for drug development.

Kinase Inhibition

this compound has been identified as a potential inhibitor of various kinases, which are critical in regulating cellular functions. The ability to inhibit these enzymes can lead to therapeutic strategies for diseases characterized by abnormal kinase activity, such as cancer and autoimmune disorders .

Biochemical Research

Nucleic Acid Research

As a purine derivative, this compound plays a role in nucleic acid biochemistry. Its incorporation into nucleotides can affect the stability and functionality of RNA and DNA molecules. This property is particularly useful in studying the mechanisms of gene expression and regulation .

Synthetic Applications

The compound serves as a building block in the synthesis of more complex molecules. Techniques such as reductive amination have been employed to synthesize N-alkylated derivatives of purines, enhancing their utility in medicinal chemistry . The ability to modify its structure allows researchers to tailor compounds for specific biological activities.

Agricultural Applications

Plant Growth Regulators

Recent studies suggest that this compound may function as a plant growth regulator. Its application in agricultural settings can promote growth and improve crop yields by influencing hormonal pathways within plants . This aspect is particularly relevant in the context of sustainable agriculture practices.

Case Studies

Mechanism of Action

The mechanism by which n-Methyl-7h-purin-8-amine exerts its effects involves its interaction with nucleic acids. It can be incorporated into DNA or RNA, affecting their structure and stability. This incorporation can influence processes such as replication, transcription, and translation. The compound may also interact with specific enzymes and proteins involved in these pathways, modulating their activity and function .

Comparison with Similar Compounds

Structural and Functional Insights

Impact of Methyl Substitution Position

Data Tables

Table 1: Physicochemical Properties of Key Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Bioavailability Score |

|---|---|---|---|---|---|

| N-Methyl-7H-purin-6-amine | 443-72-1 | C₆H₇N₅ | 149.15 | 0.44 | 0.55 |

| 8-Methyl-7H-purin-6-amine | 22387-37-7 | C₆H₇N₅ | 149.16 | N/A | N/A |

| 7-Methyl-7H-purin-6-amine | 935-69-3 | C₆H₇N₅ | 149.15 | N/A | N/A |

| 9-Ethyl-8-methyl-purin-6-amine | N/A (JY8) | C₈H₁₁N₅ | 177.21 | ~2.4 | N/A |

Biological Activity

n-Methyl-7H-purin-8-amine, also known as 6-Methylaminopurine, is a purine derivative notable for its structural similarity to adenine. This compound has garnered attention in various biochemical and pharmaceutical contexts due to its potential biological activities, particularly in enzyme interactions and cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 149.15 g/mol. The compound features a methyl group attached to the nitrogen at the 7-position of the purine ring, which influences its biological activity.

This compound exhibits biological activity primarily through its interactions with various enzymes involved in nucleotide metabolism. It acts as a competitive inhibitor for enzymes such as adenosine deaminase, which plays a crucial role in DNA repair and replication processes. This inhibition can significantly affect cellular metabolism and function, making it a compound of interest in therapeutic applications .

Biological Activities

- Enzyme Interactions :

- Antimicrobial Properties :

- Potential Anticancer Activity :

Table: Biological Activity Overview

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, it was found to have significant inhibitory effects on several bacterial strains:

- Bacillus subtilis : MIC = 4.69 µM

- Staphylococcus aureus : MIC = 5.64 µM

- Escherichia coli : MIC = 13.40 µM

These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its applications in treating bacterial infections .

Synthesis and Applications

The synthesis of this compound typically involves the methylation of adenine or other purine derivatives using various methods such as reductive amination techniques. These synthetic pathways are crucial for producing derivatives with enhanced biological properties for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the validated spectroscopic techniques for characterizing n-Methyl-7H-purin-8-amine, and how should researchers interpret key spectral features?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation. For example, purine derivatives exhibit characteristic peaks for aromatic protons (δ 7.0–8.5 ppm) and NH/amine groups (δ 5.0–7.0 ppm). Infrared (IR) spectroscopy identifies functional groups like C=N (1600–1680 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₆H₇N₅: theoretical 149.07 g/mol). Cross-reference data with NIST Chemistry WebBook for accuracy .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for regioselective modifications. In a representative protocol, reaction conditions (e.g., 95°C, Na₂CO₃, Pd(PPh₃)₄) yield 44–78% purity. Recrystallization with AcOEt/MeOH enhances purity (78% yield, grey solid). Monitor reaction progress via TLC and HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?

- Methodological Answer : Key properties include:

- LogP (iLOGP) : 0.44 (indicates moderate hydrophobicity; impacts solubility in DMSO/PBS)

- GI absorption : High (suitable for oral bioavailability studies)

- Skin permeability (Log Kp) : -6.8 cm/s (low dermal absorption; prioritize intravenous delivery)

- Molecular weight : 149.15 g/mol (consistent with small-molecule drug criteria) .

- Use these parameters to design dissolution assays and in vivo pharmacokinetic studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols:

- Use positive controls (e.g., 5-fluorouracil for cytotoxicity) and replicate experiments (n ≥ 3).

- Validate enzyme inhibition (e.g., IC₅₀) via dose-response curves (10 nM–100 µM range).

- Cross-check metabolic stability (CYP450 inhibition assays) using liver microsomes .

Q. What computational strategies are effective for predicting the binding affinity of this compound to therapeutic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures (PDB IDs: e.g., 1XM6 for kinases).

- MD simulations : Analyze ligand-protein stability (GROMACS, 50 ns trajectories).

- QSAR modeling : Correlate substituent effects (e.g., methyl groups at N7/N8) with bioactivity .

- Validate predictions with SPR (surface plasmon resonance) for kinetic binding constants (kₐ/kₑ).

Q. How does the stability of this compound under varying pH and temperature conditions impact long-term storage?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.